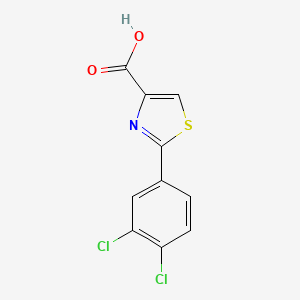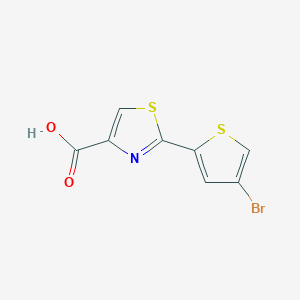
6-溴-2-(3-乙氧基苯基)喹啉-4-甲酰氯
描述
“6-Bromo-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride” is a chemical compound used for proteomics research . It has a molecular formula of C18H13BrClNO2 and a molecular weight of 390.66 .
Molecular Structure Analysis
The IUPAC name for this compound is 6-bromo-2-(3-ethoxyphenyl)-4-quinolinecarboxylic acid . The InChI code is 1S/C18H14BrNO3/c1-2-23-13-5-3-4-11(8-13)17-10-15(18(21)22)14-9-12(19)6-7-16(14)20-17/h3-10H,2H2,1H3,(H,21,22) .Physical And Chemical Properties Analysis
The molecular weight of “6-Bromo-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride” is 390.66 . More detailed physical and chemical properties are not available in the resources I found.科学研究应用
药物化学 抗原生动物剂
喹啉衍生物因其对抗各种原生动物感染的潜在作用而受到关注。 例如,某些 4-芳基喹啉-2-羧酸酯衍生物因其对病原体弓形虫抗原生动物作用的抗性而被研究 .
农用化学品
喹啉在农业领域也有用。 它们已被证明是有效的农用化学品,包括杀虫剂或除草剂的作用 .
生物有机和生物有机金属化学
在生物有机和生物有机金属化学领域,喹啉化合物用于研究目的,有助于理解和发展这些科学领域 .
4. 工业化学:有机分子的合成 喹啉在各种有机分子的合成中至关重要,包括 pH 指示剂、食用色素和染料,展示了它们在工业应用中的多功能性 .
光伏应用
近年来,喹啉衍生物因其在第三代光伏电池中的应用而受到关注。 这些金属配合物正在开发用于太阳能收集技术 .
抗疟疾药物
喹啉核心结构在合成抗疟疾药物如氯喹、乙胺嘧啶和甲氟喹中至关重要。 这突出了该化合物在药物化学和公共卫生中的重要性 .
抗肿瘤和抗炎剂
喹啉衍生物形成药物化学中重要的化合物的支架,包括抗炎剂和抗肿瘤剂。 这表明了它们在开发治疗各种炎症和癌症的治疗方法方面的潜力 .
有机发光二极管 (OLED)
安全和危害
未来方向
作用机制
Target of Action
Similar compounds have been evaluated for their inhibitory activity against egfr and her2 , which are key proteins involved in cell growth and proliferation.
Mode of Action
If it acts similarly to related compounds, it may interact with its targets (such as EGFR and HER2) to inhibit their activity , thereby affecting cell growth and proliferation.
生化分析
Biochemical Properties
6-Bromo-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound is known to inhibit certain tyrosine kinases, which are enzymes that catalyze the transfer of a phosphate group from ATP to a tyrosine residue in a protein . By inhibiting these enzymes, 6-Bromo-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride can modulate various signaling pathways and cellular processes. Additionally, it has been shown to interact with proteins involved in cell proliferation and survival, making it a potential candidate for cancer research .
Cellular Effects
The effects of 6-Bromo-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride on cells are diverse and significant. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to induce cytotoxicity in certain cancer cell lines, leading to cell death . Furthermore, 6-Bromo-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride can alter the expression of genes involved in cell cycle regulation and apoptosis, thereby impacting cell proliferation and survival . Its ability to modulate cellular metabolism also makes it a valuable tool for studying metabolic pathways and energy production in cells.
Molecular Mechanism
The molecular mechanism of action of 6-Bromo-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride involves several key interactions at the molecular level. This compound binds to specific sites on tyrosine kinases, inhibiting their activity and preventing the phosphorylation of target proteins . This inhibition disrupts downstream signaling pathways, leading to changes in gene expression and cellular function. Additionally, 6-Bromo-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride can interact with other biomolecules, such as transcription factors and regulatory proteins, further influencing cellular processes . These interactions highlight the compound’s potential as a therapeutic agent for targeting specific molecular pathways in disease.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Bromo-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride can change over time. This compound is relatively stable under standard storage conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that 6-Bromo-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride can have sustained effects on cellular function, including prolonged inhibition of tyrosine kinase activity and persistent changes in gene expression . These temporal effects are important considerations for researchers using this compound in in vitro and in vivo experiments.
Dosage Effects in Animal Models
The effects of 6-Bromo-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride vary with different dosages in animal models. At lower doses, this compound can effectively inhibit tyrosine kinase activity without causing significant toxicity . At higher doses, it may induce adverse effects, such as hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of careful dose optimization in preclinical studies to balance efficacy and safety.
Metabolic Pathways
6-Bromo-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. This compound can affect metabolic flux by inhibiting key enzymes in glycolysis and the tricarboxylic acid cycle . Additionally, it has been shown to alter metabolite levels, such as ATP and NADH, which are critical for energy production and cellular function . These effects on metabolic pathways underscore the compound’s potential for studying metabolic disorders and developing therapeutic interventions.
Transport and Distribution
The transport and distribution of 6-Bromo-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride within cells and tissues are mediated by specific transporters and binding proteins . This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within cells can influence its activity and effectiveness in modulating biochemical reactions and cellular processes . Understanding the transport and distribution of 6-Bromo-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride is essential for optimizing its use in research and therapeutic applications.
Subcellular Localization
The subcellular localization of 6-Bromo-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride is a key factor in its activity and function. This compound can be targeted to specific compartments or organelles within cells through targeting signals and post-translational modifications . For example, it may localize to the nucleus to interact with transcription factors or to the mitochondria to affect energy production
属性
IUPAC Name |
6-bromo-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrClNO2/c1-2-23-13-5-3-4-11(8-13)17-10-15(18(20)22)14-9-12(19)6-7-16(14)21-17/h3-10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPILLIVDCMEAHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



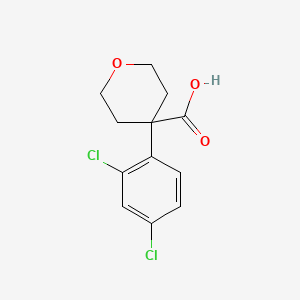
![2-fluoro-5-methyl-N-[1-(4-methylphenyl)ethyl]aniline](/img/structure/B1372322.png)
![1-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}cycloheptan-1-amine dihydrochloride](/img/structure/B1372323.png)
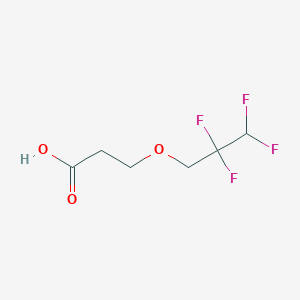
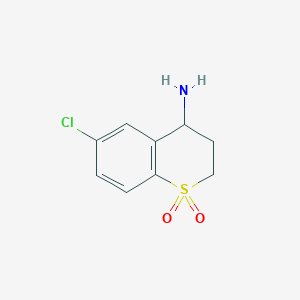
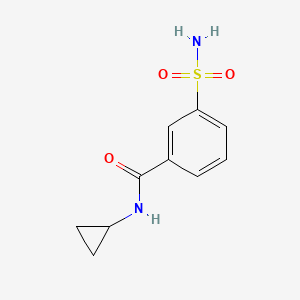

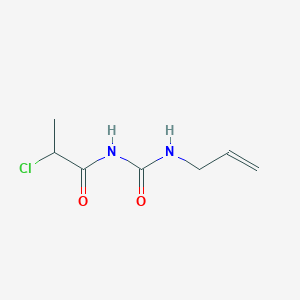
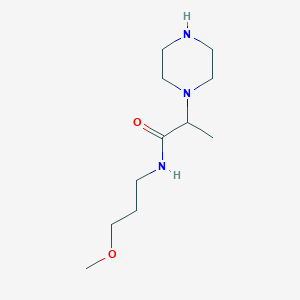
![[4-(2H-1,3-benzodioxol-5-yl)oxan-4-yl]methanamine](/img/structure/B1372337.png)
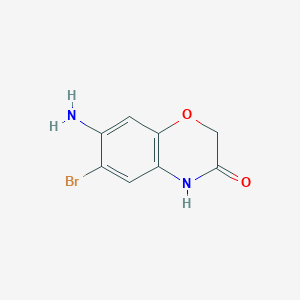
![2-[(2,2,2-Trifluoroethyl)sulfanyl]-5-(trifluoromethyl)aniline](/img/structure/B1372340.png)
